molecular formula C9H9ClN4 B11892602 1,5-Naphthyridine-2-carboximidamide hydrochloride CAS No. 1179360-51-0

1,5-Naphthyridine-2-carboximidamide hydrochloride

Cat. No.: B11892602
CAS No.: 1179360-51-0
M. Wt: 208.65 g/mol
InChI Key: YDUBWZBBSANVCO-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboximidamide hydrochloride is a heterocyclic compound with the chemical formula C9H9ClN4. It is a derivative of naphthyridine, which is a bicyclic structure containing two nitrogen atoms in the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 1,5-naphthyridine with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 1,5-naphthyridine with cyanamide under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1,5-Naphthyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1179360-51-0

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1,5-naphthyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6;/h1-5H,(H3,10,11);1H

InChI Key

YDUBWZBBSANVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)N=C1.Cl

Origin of Product

United States

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